

physical and chemical properties of **tert**-butylcyclohexane

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Compound of Interest

Compound Name: *Tert*-butylcyclohexane

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An In-depth Technical Guide on the Physical and Chemical Properties of **tert**-butylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butylcyclohexane is a monosubstituted cyclohexane that serves as a cornerstone molecule in the study of conformational analysis. Its bulky **tert**-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, making it an invaluable tool for investigating stereochemical and electronic effects in cyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of **tert**-butylcyclohexane, including detailed spectroscopic data, thermodynamic parameters, and experimental methodologies, to support its application in research and drug development.

Physical Properties

The physical properties of **tert**-butylcyclohexane are well-documented and are summarized in the table below. These properties are essential for its handling, purification, and use as a solvent or a reference compound.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀	[1][2]
Molecular Weight	140.27 g/mol	[2]
Appearance	Colorless liquid	[3]
Boiling Point	171-171.5 °C	[2]
Melting Point	-41 °C	[2]
Density	0.81 - 0.83 g/cm ³ at 20 °C	[2]
Refractive Index	1.4460 - 1.4480 at 20 °C	[4]
Solubility	Insoluble in water	[5]

Conformational Analysis

The most significant chemical feature of **tert-butylcyclohexane** is the profound influence of the tert-butyl group on the conformational equilibrium of the cyclohexane ring. The steric bulk of the tert-butyl group strongly disfavors the axial position due to severe 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. Consequently, the equilibrium lies overwhelmingly towards the conformer with the tert-butyl group in the equatorial position.[5][6]

This conformational locking is a critical concept in stereochemistry and is often exploited in the design of molecules with specific three-dimensional arrangements, which is of particular interest in drug development for optimizing ligand-receptor interactions.

Caption: Conformational equilibrium of **tert-butylcyclohexane**.

Spectroscopic Properties

The spectroscopic data for **tert-butylcyclohexane** are consistent with its rigid, equatorially-substituted chair conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the rapid chair-chair interconversion at room temperature, the NMR spectra of many substituted cyclohexanes show time-averaged signals. However, for **tert-butylcyclohexane**,

the overwhelming preference for the equatorial conformer results in a spectrum that is essentially that of a single, locked conformation.

¹H NMR Data (90 MHz, CDCl₃)[1]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.95 - 1.45	m	5H	Cyclohexyl protons (axial and equatorial)
1.45 - 0.73	m	6H	Cyclohexyl protons (axial and equatorial)
0.831	s	9H	tert-Butyl protons

¹³C NMR Data (Solvent: CDCl₃)[7][8][9]

Chemical Shift (ppm)	Assignment
~48	C1 (CH)
~32	C(CH ₃) ₃ (quaternary)
~27.5	C(CH ₃) ₃ (methyls)
~27	C2, C6 (CH ₂)
~26.5	C3, C5 (CH ₂)
~26	C4 (CH ₂)

Infrared (IR) Spectroscopy

The IR spectrum of **tert-butylcyclohexane** is characteristic of a saturated hydrocarbon, showing strong C-H stretching and bending vibrations.

Major IR Absorption Bands (Neat)[10]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2925-2950	Strong	C-H stretching (cyclohexyl and tert-butyl)
2850-2870	Strong	C-H stretching (cyclohexyl and tert-butyl)
1440-1470	Medium	CH ₂ scissoring and CH ₃ asymmetric bending
1365	Medium	CH ₃ symmetric bending (tert-butyl)

Mass Spectrometry (MS)

The mass spectrum of **tert-butylcyclohexane** is dominated by fragmentation patterns characteristic of alkylcyclohexanes.

Key Mass Spectrometry Fragments (GC-MS, Electron Ionization)[\[2\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
57	100	[C(CH ₃) ₃] ⁺ (tert-butyl cation)
83	~40-60	[C ₆ H ₁₁] ⁺ (cyclohexyl cation)
125	~10-20	[M - CH ₃] ⁺
140	~5-15	[M] ⁺ (Molecular ion)

Thermodynamic Properties

The thermodynamic properties of **tert-butylcyclohexane**, particularly the energy difference between its conformers, are fundamental to understanding its behavior.

Property	Value	Reference(s)
A-value (ΔG°)	~4.9 - 5.0 kcal/mol (~20.5 - 20.9 kJ/mol)	[6][11]
Standard Enthalpy of Formation (ΔH_f°)	Data not readily available in searched resources.	

The A-value represents the Gibbs free energy difference between the axial and equatorial conformers.[11] The large A-value for the tert-butyl group quantifies its strong preference for the equatorial position.[6]

Chemical Properties and Reactivity

Tert-butylcyclohexane is a saturated hydrocarbon and is generally unreactive under standard conditions. Its primary chemical significance lies in how the conformationally rigid tert-butylcyclohexyl scaffold influences the reactivity of functional groups attached to it. For instance, in elimination reactions of substituted **tert-butylcyclohexanes**, the stereochemical orientation of the leaving group (axial vs. equatorial) dramatically affects the reaction rate and pathway, providing classic examples of the stereoelectronic requirements of these reactions.

Experimental Protocols

The following are generalized protocols for the characterization of **tert-butylcyclohexane**.

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **tert-butylcyclohexane**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of **tert-butylcyclohexane** in ~0.6-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[7]
- Instrument Parameters (for a 300-400 MHz spectrometer):

- ^1H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical spectral width is 0-10 ppm. The number of scans can be low (e.g., 8-16) due to the high concentration.
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-60 ppm is sufficient. A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.[12]
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the spectrum to the TMS signal.

IR Spectroscopy

Objective: To obtain the IR spectrum of liquid **tert-butylcyclohexane**.

Methodology:

- Sample Preparation (Neat Liquid): Place one to two drops of **tert-butylcyclohexane** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film between the plates.[3]
- Instrument Parameters:
 - Obtain a background spectrum of the empty spectrometer.
 - Place the sample holder with the salt plates in the instrument's sample compartment.
 - Acquire the sample spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis

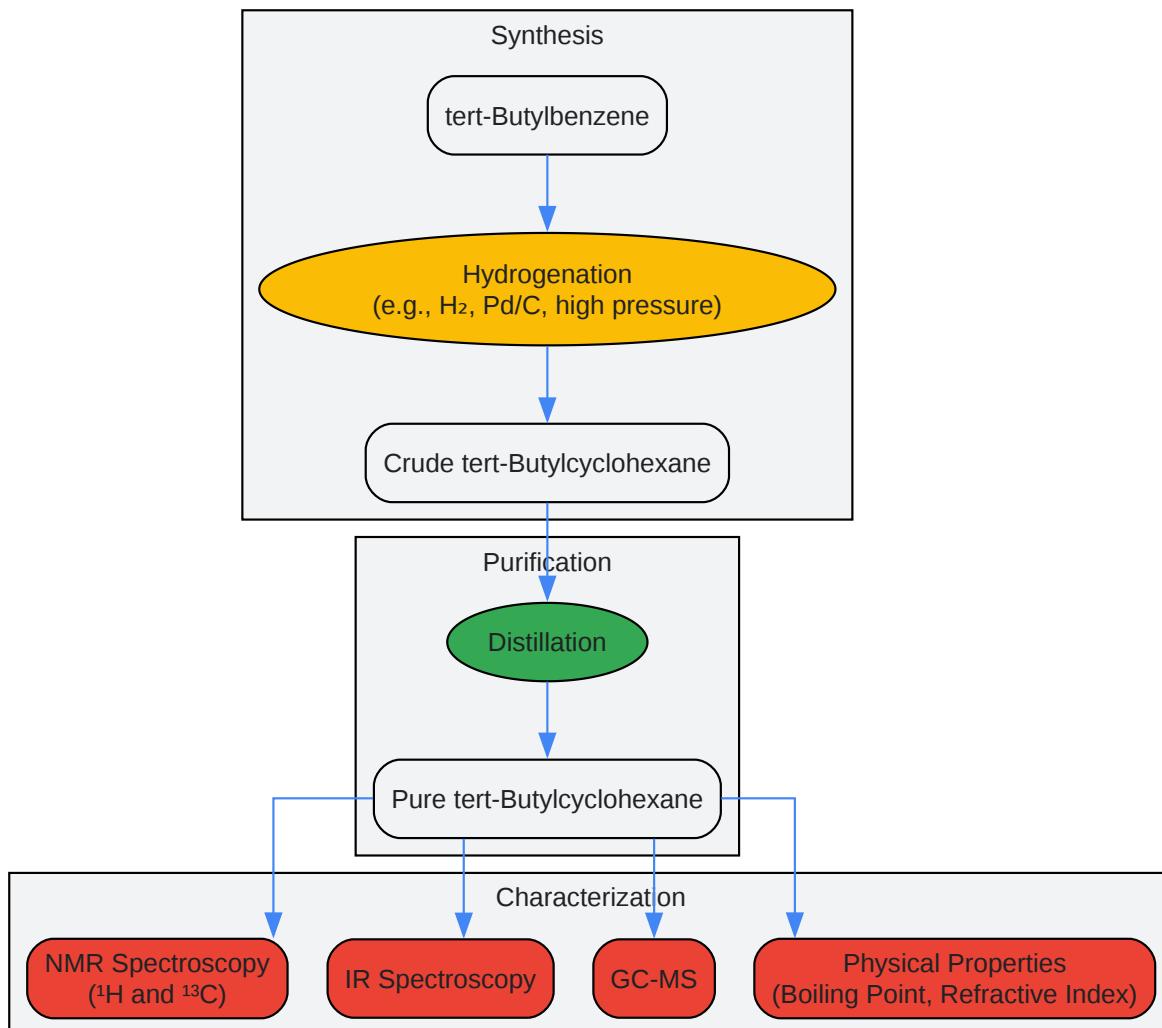
Objective: To obtain the mass spectrum of **tert-butylcyclohexane** and determine its retention time.

Methodology:

- Sample Preparation: Prepare a dilute solution of **tert-butylcyclohexane** in a volatile organic solvent (e.g., hexane or dichloromethane).
- Instrument Parameters (representative):
 - Gas Chromatograph (GC):
 - Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
- Data Analysis: Identify the peak corresponding to **tert-butylcyclohexane** in the total ion chromatogram and analyze the corresponding mass spectrum.

Synthesis and Characterization Workflow

A common synthetic route to **tert-butylcyclohexane** is the hydrogenation of tert-butylbenzene. The following diagram illustrates a typical workflow for its synthesis and subsequent characterization.

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Caption: General workflow for synthesis and characterization.

Conclusion

Tert-butylcyclohexane is a fundamentally important molecule in organic chemistry, primarily due to the conformational rigidity imparted by its bulky tert-butyl group. Its well-defined physical and spectroscopic properties make it an ideal model system for a wide range of chemical

studies. This guide provides essential data and methodologies to assist researchers, scientists, and drug development professionals in utilizing **tert-butylcyclohexane** and its derivatives in their work. A thorough understanding of its properties is crucial for the rational design and analysis of complex cyclic molecules.

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